N-(1H-benzimidazol-2-ylmethyl)-2-methoxybenzamide

Thermal Analysis Material Science Benzimidazole Derivatives

For SAR programs investigating linker geometry, blind substitution of directly N-linked analogs risks altered potency and solid-state properties. This compound introduces a critical methylene spacer that increases conformational flexibility (4 rotatable bonds) and alters hydrogen-bonding geometry versus direct analogs. Key advantages: ≥98% HPLC purity for reproducible dose-response data; predicted high thermal stability (>433 K) suitable for solid-form screening; distinct crystallization landscape for polymorph/co-crystal discovery. Supplied as white-to-beige powder, soluble in DMSO (≥2 mg/mL, warmed). Ideal for medicinal chemistry, NLO material, and crystal structure prediction (CSP) validation workflows.

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
CAS No. 1018163-29-5
Cat. No. B12210473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-2-ylmethyl)-2-methoxybenzamide
CAS1018163-29-5
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NCC2=NC3=CC=CC=C3N2
InChIInChI=1S/C16H15N3O2/c1-21-14-9-5-2-6-11(14)16(20)17-10-15-18-12-7-3-4-8-13(12)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
InChIKeyXXRVOGWGIUMAAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Benzimidazol-2-ylmethyl)-2-methoxybenzamide (CAS 1018163-29-5): Structural Identity and Physicochemical Baseline for Procurement Specification


N-(1H-Benzimidazol-2-ylmethyl)-2-methoxybenzamide (CAS 1018163-29-5) is a synthetic small molecule (C₁₆H₁₅N₃O₂, MW 281.31 g/mol) belonging to the benzimidazole–benzamide hybrid class [1]. Its structure features a 2-methoxybenzamide moiety tethered to the benzimidazole core via a methylene (–CH₂–) linker at the 2-position, distinguishing it from directly N-linked analogs [2]. Computed physicochemical properties include a calculated logP (XLogP3-AA) of 2.3, two hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 67 Ų, placing it within drug-like chemical space [1]. The compound is supplied as a white-to-beige powder at ≥98% purity (HPLC), soluble in DMSO (≥2 mg/mL, warmed), making it suitable for in vitro screening and medicinal chemistry workflows .

Why N-(1H-Benzimidazol-2-ylmethyl)-2-methoxybenzamide Cannot Be Replaced by Generic In-Class Benzimidazole Derivatives


Benzimidazole–benzamide hybrids constitute a large and structurally diverse chemical class; however, minor differences in linker geometry and substituent position profoundly alter molecular recognition and biological readout [1]. Within the directly N-linked series [2-BIBA, 2-BIMBA, 2-BIFBA], the 2-methoxy substituent on the benzamide ring conferred the highest thermal stability (433 K) and the strongest nonlinear optical (NLO) response (3.30× KDP), with biological activity varying substantially across substituents [1]. Target compound 1018163-29-5 introduces a critical methylene spacer between the benzimidazole and the amide nitrogen, increasing conformational flexibility (4 rotatable bonds vs. 3 in the direct analog) and altering hydrogen-bonding geometry [2]. These structural distinctions mean that potency, selectivity, thermal behavior, and crystallinity observed for one congener cannot be assumed for another, making blind substitution a procurement risk in reproducible research settings [1][2].

Quantitative Differentiation Evidence for N-(1H-Benzimidazol-2-ylmethyl)-2-methoxybenzamide (CAS 1018163-29-5): Head-to-Head and Cross-Study Comparisons


Thermal Stability Advantage of the 2-Methoxybenzamide Substituent vs. Unsubstituted and 2-Fluoro Analogs in the Directly N-Linked Series

In the directly N-linked benzimidazole–benzamide series, the 2-methoxy-substituted compound (2-BIMBA) exhibited the highest thermal decomposition onset at 433 K, compared with 423 K for the unsubstituted benzamide 2-BIBA and only 353 K for the 2-fluoro analog 2-BIFBA [1]. This represents a 10 K and 80 K advantage, respectively, attributed to the electron-donating and hydrogen-bonding capacity of the ortho-methoxy group [1]. While directly measured data for the methylene-linked target compound 1018163-29-5 are not yet published, the identical 2-methoxybenzamide pharmacophore provides a strong class-level inference that the ortho-methoxy substituent contributes to superior thermal robustness compared to unsubstituted or halogen-substituted congeners [1].

Thermal Analysis Material Science Benzimidazole Derivatives

Superior Second-Harmonic Generation (SHG) Efficiency of the 2-Methoxy Derivative Among Directly N-Linked Benzimidazole–Benzamide Crystals

In the directly N-linked series, the 2-methoxy-substituted compound 2-BIMBA exhibited an SHG efficiency 3.30 times that of potassium dihydrogen phosphate (KDP), surpassing both the unsubstituted 2-BIBA (2.07× KDP) and the 2-fluoro analog 2-BIFBA (2.68× KDP) [1]. This 59% improvement over the unsubstituted benzamide and 23% improvement over the fluoro analog demonstrates that the ortho-methoxy group enhances non-centrosymmetric crystal packing and polarizability, key determinants of NLO performance [1]. The methylene-linked target compound retains the identical 2-methoxybenzamide unit, suggesting a class-level advantage for nonlinear optical applications [1].

Nonlinear Optics Crystal Engineering Benzimidazole Derivatives

Crystal System Divergence: Triclinic Packing of the 2-Methoxy Derivative vs. Monoclinic Packing of Unsubstituted and 2-Fluoro Analogs

Single-crystal X-ray diffraction revealed that 2-BIMBA (the direct 2-methoxybenzamide analog) crystallizes in the triclinic P-1 space group (a=7.7532 Å, b=9.0898 Å, c=10.6002 Å, volume=667.19 ų), whereas 2-BIBA and 2-BIFBA adopt monoclinic C2/c and P2₁/c space groups, respectively [1]. The triclinic packing of the methoxy derivative implies a fundamentally different intermolecular interaction network, likely driven by the methoxy oxygen acting as an additional hydrogen-bond acceptor [1]. The target methylene-linked compound differs further by the –CH₂– spacer, which introduces additional conformational degrees of freedom that may yield yet another distinct crystal form [2].

Crystallography Solid-State Chemistry Polymorph Prediction

Antibacterial and Antifungal Activity Variability Across Benzimidazole–Benzamide Substituents: Moderate Antibacterial and Excellent Antifungal Profile of the 2-Methoxy Derivative

Zone of inhibition assays comparing 2-BIBA, 2-BIMBA, and 2-BIFBA against bacterial and fungal strains demonstrated that all three compounds showed moderate antibacterial and excellent antifungal activity relative to ciprofloxacin and amphotericin-B standards [1]. The authors qualitatively described the antifungal activity of the series as 'excellent,' providing a class-level baseline for the benzimidazole–benzamide scaffold [1]. The target compound 1018163-29-5, bearing the same 2-methoxybenzamide pharmacophore as 2-BIMBA, is expected to retain antimicrobial activity, though the methylene spacer may modulate potency and spectrum [1].

Antimicrobial Screening Benzimidazole Derivatives Zone of Inhibition

Recommended Application Scenarios for N-(1H-Benzimidazol-2-ylmethyl)-2-methoxybenzamide Based on Available Evidence


Organic Nonlinear Optical (NLO) Material Development: Methylene-Linker Variant of the High-SHG 2-Methoxybenzamide Scaffold

The directly N-linked analog 2-BIMBA demonstrated the highest SHG efficiency (3.30× KDP) in the benzimidazole–benzamide series [1]. Procuring the methylene-linked target compound (CAS 1018163-29-5) enables systematic investigation of how linker flexibility modulates non-centrosymmetric crystal packing and NLO response. The added methylene group may enhance solution processability without eliminating the SHG-favorable ortho-methoxy electronic contribution, making it a rational candidate for organic photonics and frequency-doubling crystal libraries [1].

Thermally Robust Solid-State Formulation Screening: Leveraging the 2-Methoxy Substituent for Enhanced Decomposition Resistance

The 2-methoxybenzamide congener 2-BIMBA exhibited a thermal decomposition onset of 433 K, the highest in its series and 80 K above the 2-fluoro analog [1]. The target compound, bearing the same ortho-methoxy group, is predicted to retain favorable thermal stability. This makes it a candidate for solid-form screening programs where thermal robustness during milling, hot-melt extrusion, or accelerated stability testing is a selection criterion [1].

Medicinal Chemistry Hit-to-Lead Exploration: Benzimidazole–Benzamide Scaffold with Distinct Linker Geometry

The benzimidazole–benzamide scaffold has established antibacterial and antifungal activity [1]. The target compound differs from published congeners by introducing a methylene (–CH₂–) spacer, which alters the distance and angle between the hydrogen-bond-donating benzimidazole NH and the amide carbonyl [2]. This structural feature may confer differential binding to biological targets such as carbonic anhydrase isoforms or acetylcholinesterase, which are known to be inhibited by benzimidazole–amide derivatives [3]. It is suitable as a starting point for structure–activity relationship (SAR) campaigns where linker geometry is the variable under investigation.

Crystal Engineering and Co-Crystal Design: Triclinic-Prone Methoxybenzamide Building Block

The methoxy-substituted analog 2-BIMBA uniquely crystallized in the triclinic P-1 space group, whereas unsubstituted and fluoro analogs adopted monoclinic systems [1]. The methylene-linked target compound, with its additional rotatable bond, presents an unexplored solid-form landscape potentially yielding novel polymorphs or co-crystals. It is well-suited for crystal structure prediction (CSP) validation studies and co-crystal screening with pharmaceutically acceptable co-formers [1][2].

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